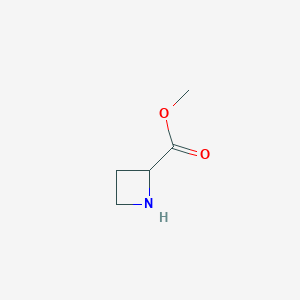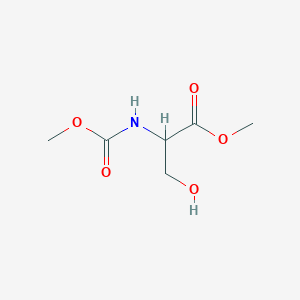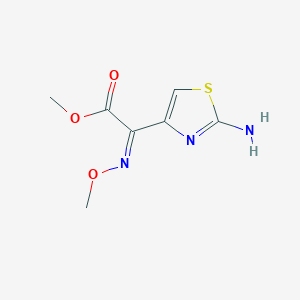
Methyl (Z)-2-amino-alpha-(methoxyimino)thiazol-4-acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (Z)-2-amino-alpha-(methoxyimino)thiazol-4-acetate, also known as MAMTA, is a synthetic compound used in a variety of scientific research applications. It is a member of the thiazole family, which is a group of heterocyclic compounds containing four nitrogen atoms. MAMTA has a unique structure that makes it ideal for a variety of laboratory experiments. In
Applications De Recherche Scientifique
Antibiotic Synthesis
- The compound serves as a crucial intermediate in the production of the fourth generation of cephalosporin antibiotics. Through a series of reactions including nitrosation, methylation, bromination, and cyclization, it contributes significantly to antibiotic synthesis, showcasing its importance in medical applications (Tatsuta et al., 1994).
Solubility Characteristics
- Research on the solubility of similar derivatives in various solvents has been conducted to understand their physical properties better. This information is vital for designing pharmaceutical formulations and ensuring the effective delivery of the active pharmaceutical ingredients (Song et al., 2010).
Fungicidal and Antibacterial Applications
Derivatives of Methyl (Z)-2-amino-alpha-(methoxyimino)thiazol-4-acetate have shown potential fungicidal activities, suggesting their use in agricultural applications to protect crops against fungal pathogens. This application is particularly relevant for derivatives exhibiting activity against Fusarium graminearum and F.solani at certain concentrations (Zhou Wen-ming, 2011).
Additionally, novel derivatives incorporating this compound have been synthesized, displaying moderate antibacterial activities against various bacterial strains, highlighting their potential in developing new antibacterial agents (Ma Xi-han, 2011).
Safety and Hazards
In case of inhalation, move the person into fresh air and if not breathing, give artificial respiration . In case of skin contact, wash off with soap and plenty of water . In case of eye contact, rinse thoroughly with plenty of water for at least 15 minutes . If swallowed, never give anything by mouth to an unconscious person, rinse mouth with water . Suitable extinguishing media include water spray, alcohol-resistant foam, dry chemical, or carbon dioxide .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for Methyl (Z)-2-amino-alpha-(methoxyimino)thiazol-4-acetate involves the condensation of methyl 2-bromoacetate with thiosemicarbazide, followed by cyclization and methylation of the resulting thiazole ring. The final step involves the formation of the imine group by reaction with methoxyamine hydrochloride.", "Starting Materials": [ "Methyl 2-bromoacetate", "Thiosemicarbazide", "Sodium ethoxide", "Methanol", "Sulfuric acid", "Methoxyamine hydrochloride" ], "Reaction": [ "Step 1: Methyl 2-bromoacetate is reacted with thiosemicarbazide in the presence of sodium ethoxide in methanol to form methyl 2-aminothiazole-4-acetate.", "Step 2: The resulting compound is cyclized by heating with sulfuric acid to form methyl (Z)-2-amino-alpha-(methoxyimino)thiazol-4-acetate.", "Step 3: The final step involves the formation of the imine group by reaction with methoxyamine hydrochloride." ] } | |
| 65243-09-6 | |
Formule moléculaire |
C7H9N3O3S |
Poids moléculaire |
215.23 g/mol |
Nom IUPAC |
methyl (2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetate |
InChI |
InChI=1S/C7H9N3O3S/c1-12-6(11)5(10-13-2)4-3-14-7(8)9-4/h3H,1-2H3,(H2,8,9)/b10-5+ |
Clé InChI |
MJAIDGPTIFCPGD-BJMVGYQFSA-N |
SMILES isomérique |
COC(=O)/C(=N/OC)/C1=CSC(=N1)N |
SMILES |
COC(=O)C(=NOC)C1=CSC(=N1)N |
SMILES canonique |
COC(=O)C(=NOC)C1=CSC(=N1)N |
| 65243-09-6 | |
Synonymes |
2-(2-Amino-4-thiazolyl)-(Z)-2-methoxyiminoacetic Acid Methyl Ester; Thiazoximic Acid Methyl Ester; syn-2-(2-Aminothiazol-4-yl)-2-methoxyiminoacetic Acid Methyl Ester; syn-Thiazoximic Acid Methyl Ester; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[1,2,4]Triazol-1-yl-benzaldehyde](/img/structure/B143020.png)
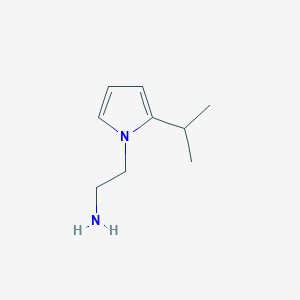


![4-[3-(Dimethylamino)propoxy]benzonitrile](/img/structure/B143030.png)
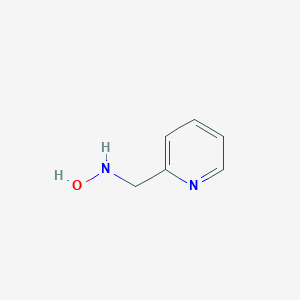


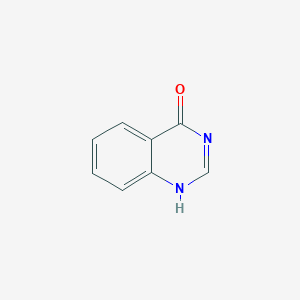


![(2S)-2-[4-(2-methylpropyl)phenyl]-N-[(1R)-1-phenylethyl]propanamide](/img/structure/B143054.png)
